molecular formula C11H15FN2 B1309705 3-Fluoro-4-piperidin-1-yl-phenylamine CAS No. 85983-56-8

3-Fluoro-4-piperidin-1-yl-phenylamine

Cat. No.: B1309705
CAS No.: 85983-56-8
M. Wt: 194.25 g/mol
InChI Key: QBVOAZVDLKSGLR-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperidin-1-yl-phenylamine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-piperidin-1-yl-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit tubulin polymerization, which is essential for cell division . This interaction suggests that this compound may have potential applications in cancer therapy by preventing the proliferation of cancer cells. Additionally, it interacts with various receptors and ion channels, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes can lead to altered cellular behavior, including reduced proliferation, increased apoptosis, and enhanced stress resistance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with tubulin results in the inhibition of tubulin polymerization, disrupting the formation of microtubules and ultimately inhibiting cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage, immune suppression, and metabolic disturbances. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production, biosynthesis, and detoxification processes. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For instance, this compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVOAZVDLKSGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424541
Record name 3-Fluoro-4-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85983-56-8
Record name 3-Fluoro-4-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)piperidine (14.00 g, 62 mmol) in THF (80 mL) was added Pd/C (3.00 g). The reaction mixture was stirred at rt under H2 overnight. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as a claybank solid (11.00 g, 87%).
Quantity
14 g
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reactant
Reaction Step One
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Quantity
80 mL
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solvent
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Quantity
3 g
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The product from Example 10A (12.7 mmol) was hydrogenated (balloon) as a solution in ethyl acetate over 5% Pd/C overnight at room temperature. The mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 6.72-6.78 (m, 1H), 6.26-6.34 (m, 2H), 4.92 (br s, 2H), 2.76 (m, 4H), 1.56-1.63 (m, 4H), 1.42-1.49 (m, 2H); MS (APCI+) m/z 195.
Quantity
12.7 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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